Nicoboxil

Vue d'ensemble

Description

Nicoboxil est un composé de petite molécule connu pour son utilisation dans les formulations analgésiques topiques. Il est principalement utilisé pour traiter les douleurs dorsales aiguës et autres inconforts musculo-squelettiques. This compound est souvent combiné avec la nonivamide, un capsaïcinoïde, pour améliorer ses effets thérapeutiques. La combinaison de ces deux composés est particulièrement efficace pour soulager temporairement la douleur associée aux rhumatismes, à l'arthrite, au lumbago, aux douleurs musculaires, aux entorses et aux foulures .

Méthodes De Préparation

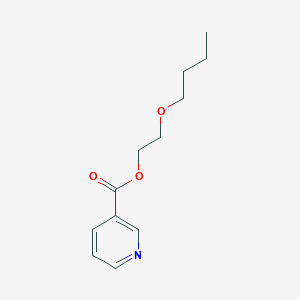

Voies de synthèse et conditions de réaction : Nicoboxil, connu chimiquement sous le nom de nicotinate de 2-butoxyéthyle, est synthétisé par estérification de l'acide nicotinique avec du 2-butoxyéthanol. La réaction implique généralement l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour garantir une conversion complète des réactifs en produit d'ester souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé consiste à ajouter en continu de l'acide nicotinique et du 2-butoxyéthanol dans un réacteur contenant le catalyseur acide. Le mélange réactionnel est ensuite chauffé à reflux, et le produit d'ester est continuellement retiré et purifié par distillation .

Analyse Des Réactions Chimiques

Types de réactions : Nicoboxil subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et les réactions de substitution.

Réactifs et conditions communes :

Hydrolyse : this compound peut être hydrolysé en présence d'eau et d'un catalyseur acide ou basique pour produire de l'acide nicotinique et du 2-butoxyéthanol. Cette réaction est généralement effectuée dans des conditions douces.

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe butoxyéthyle, conduisant à la formation de divers produits d'oxydation.

Principaux produits formés :

Produits d'hydrolyse : Acide nicotinique et 2-butoxyéthanol.

Produits d'oxydation : Divers dérivés oxydés de this compound.

Produits de substitution : Composés où le groupe butoxyéthyle est remplacé par d'autres groupes fonctionnels.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique dans divers domaines:

Chimie :

- Utilisé comme composé modèle dans des études impliquant des réactions d'estérification et d'hydrolyse.

- Investigué pour sa réactivité et sa stabilité dans différentes conditions chimiques .

Biologie :

- Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique dans la gestion de la douleur.

- Utilisé dans la recherche impliquant les mécanismes d'action des analgésiques topiques .

Médecine :

- Largement utilisé dans la formulation de crèmes et de pommades analgésiques topiques pour le traitement des douleurs aiguës et chroniques.

- Investigué pour son potentiel à soulager la douleur avec un minimum d'effets secondaires systémiques par rapport aux analgésiques oraux .

Industrie :

- Employé dans la production de produits de soulagement de la douleur en vente libre.

- Utilisé dans le développement de nouvelles formulations et systèmes d'administration pour les analgésiques topiques .

5. Mécanisme d'action

This compound agit comme un rubéfiant, ce qui signifie qu'il provoque une dilatation des capillaires et augmente le flux sanguin vers la zone d'application. Cette augmentation du flux sanguin entraîne une sensation de chaleur et aide à soulager la douleur. Les cibles moléculaires exactes et les voies impliquées dans l'action du this compound ne sont pas complètement élucidées, mais on pense qu'il interagit avec le système vasculaire pour promouvoir la vasodilatation .

Applications De Recherche Scientifique

Nicoboxil has several scientific research applications across various fields:

Chemistry:

- Used as a model compound in studies involving esterification and hydrolysis reactions.

- Investigated for its reactivity and stability under different chemical conditions .

Biology:

- Studied for its effects on cellular processes and its potential as a therapeutic agent in pain management.

- Used in research involving the mechanisms of action of topical analgesics .

Medicine:

- Widely used in the formulation of topical analgesic creams and ointments for the treatment of acute and chronic pain conditions.

- Investigated for its potential to provide pain relief with minimal systemic side effects compared to oral analgesics .

Industry:

- Employed in the production of over-the-counter pain relief products.

- Used in the development of new formulations and delivery systems for topical analgesics .

Mécanisme D'action

Nicoboxil acts as a rubefacient, which means it causes dilation of the capillaries and increases blood flow to the area of application. This increased blood flow results in a warming sensation and helps to alleviate pain. The exact molecular targets and pathways involved in the action of this compound are not fully elucidated, but it is believed to interact with the vascular system to promote vasodilation .

Comparaison Avec Des Composés Similaires

Nicoboxil est souvent comparé à d'autres analgésiques topiques, en particulier ceux contenant des capsaïcinoïdes comme la nonivamide.

Composés similaires :

Nonivamide : Un capsaïcinoïde qui agit en synergie avec le this compound pour améliorer le soulagement de la douleur.

Capsaïcine : Un autre capsaïcinoïde utilisé dans les analgésiques topiques pour ses propriétés analgésiques.

Salicylate de méthyle : Un ingrédient courant dans les analgésiques topiques qui procure un soulagement de la douleur par un mécanisme similaire d'augmentation du flux sanguin.

Unicité : this compound est unique en sa capacité à fournir un soulagement efficace de la douleur avec une absorption systémique minimale, réduisant ainsi le risque d'effets secondaires systémiques. Sa combinaison avec la nonivamide offre un effet synergique, ce qui en fait un choix privilégié dans de nombreuses formulations analgésiques topiques .

Activité Biologique

Nicoboxil, a nicotinic acid ester, is primarily recognized for its therapeutic applications in pain management, particularly in combination with nonivamide, a capsaicin derivative. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways based on diverse research findings.

This compound exhibits vasodilatory properties that are essential for its role in pain relief. The compound is hydrolyzed in the body to release nicotinic acid, which is known to enhance blood flow through prostaglandin-mediated mechanisms. This vasodilation effect occurs more rapidly and intensely compared to nonivamide alone .

Table 1: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Hydrolysis | This compound is hydrolyzed to nicotinic acid and 2-butoxyethanol in plasma. |

| Vasodilation | Nicotinic acid induces vasodilation via prostaglandin pathways. |

| Metabolism | Rapid metabolism with species-dependent metabolite profiles. |

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in treating acute nonspecific low back pain when combined with nonivamide. A randomized controlled trial involving 805 participants reported significant reductions in pain intensity after treatment with a cream containing 2.5% this compound and 0.4% nonivamide compared to placebo .

Table 2: Clinical Trial Results for this compound/Nonivamide Cream

| Treatment Group | Pain Intensity Reduction (8 hours post-application) | Mobility Score Improvement |

|---|---|---|

| Placebo | 1.049 points | Baseline |

| This compound (2.5%) | 1.428 points | Baseline |

| Nonivamide (0.4%) | 2.252 points | Baseline |

| This compound/Nonivamide (Combination) | 2.410 points | Improved significantly |

The combination treatment not only provided a greater reduction in pain intensity but also improved mobility scores significantly over the treatment period .

Safety Profile

Toxicological studies indicate that this compound has low systemic and dermal toxicity when applied topically. The combination cream has been well-tolerated among patients, with no serious adverse events reported during clinical trials .

Metabolism and Excretion

This compound is rapidly metabolized after systemic absorption, primarily yielding nicotinic acid as a metabolite. The elimination pathways include urinary excretion of various metabolites such as nicotinuric acid and others derived from nicotinic acid metabolism .

Table 3: Metabolites of this compound

| Metabolite | Description |

|---|---|

| Nicotinic Acid | Primary active metabolite; induces vasodilation. |

| Nicotinuric Acid | Major urinary metabolite; involved in metabolic clearance. |

| 2-Butoxyethanol | Secondary metabolite; primarily excreted in urine and exhaled air. |

Case Studies and Research Findings

Several studies have reinforced the efficacy of this compound in clinical settings:

- Blahova et al. Study : This study demonstrated significant pain reduction in patients with acute low back pain treated with this compound/nonivamide cream compared to placebo, emphasizing its effectiveness and safety .

- Warnecke et al. Study : This research focused on cutaneous changes post-application of the cream, revealing increased hemoglobin levels indicative of enhanced blood flow due to the vasodilatory effects of this compound .

Propriétés

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.